molecular formula C42H70O15 B12317013 3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol

3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol

Cat. No.: B12317013
M. Wt: 815.0 g/mol
InChI Key: ITPJPPQJMRCTTO-UHFFFAOYSA-N
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Description

The compound 3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol is a complex organic molecule. It is characterized by multiple hydroxyl and methoxy groups attached to a cyclopenta[a]phenanthrene core, making it a highly functionalized and potentially bioactive compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and cyclization processes. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific sites. The glycosylation steps often require the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bonds.

Industrial Production Methods

Industrial production of such complex molecules often involves the use of automated synthesizers and high-throughput screening methods to optimize reaction conditions. The use of biocatalysts and enzyme-mediated reactions is also common to achieve high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions at the hydroxyl groups to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.

Biology

In biological research, the compound is studied for its potential bioactivity. The hydroxyl and methoxy groups are known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with enzymes or receptors involved in various diseases.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its complex structure makes it a valuable intermediate in the production of high-value products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclopenta[a]phenanthrene core can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound lies in its highly functionalized structure, which allows for a wide range of chemical modifications and interactions with biological targets. Its multiple hydroxyl and methoxy groups provide numerous sites for chemical reactions, making it a versatile molecule in both research and industrial applications.

Properties

Molecular Formula

C42H70O15

Molecular Weight

815.0 g/mol

IUPAC Name

3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol

InChI

InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3

InChI Key

ITPJPPQJMRCTTO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6O)O)C)C(C)O)O)C)C)C)O)OC)O

Origin of Product

United States

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